ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate
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Overview
Description
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is a chemical compound that combines the properties of ethyl(triphenyl)phosphanium and 2,3,5,6-tetrachlorophenolate Ethyl(triphenyl)phosphanium is a phosphonium salt, while 2,3,5,6-tetrachlorophenolate is a chlorinated phenolate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate typically involves the reaction of ethyl(triphenyl)phosphanium bromide with 2,3,5,6-tetrachlorophenol. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium salts, while reduction may produce reduced phenolate derivatives .
Scientific Research Applications
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate involves its interaction with molecular targets and pathways within cells. The compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction. It may also interact with specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the Wittig reaction.
Polymer-supported triphenylphosphine: Used in various organic synthesis applications due to its stability and ease of handling.
Tertiary phosphines: A broad class of compounds used in catalysis and organic synthesis.
Uniqueness
Ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate is unique due to its combination of a phosphonium salt and a chlorinated phenolate, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
93840-95-0 |
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Molecular Formula |
C26H21Cl4OP |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
ethyl(triphenyl)phosphanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C20H20P.C6H2Cl4O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;7-2-1-3(8)5(10)6(11)4(2)9/h3-17H,2H2,1H3;1,11H/q+1;/p-1 |
InChI Key |
TWHCUTOGTSLSKZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Origin of Product |
United States |
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